CID 168012996

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

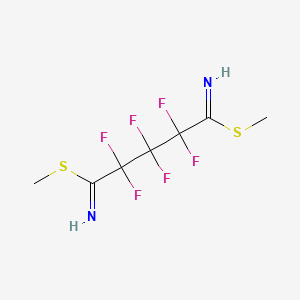

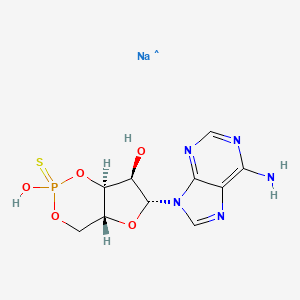

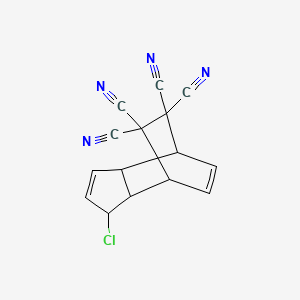

Rp-cAMPS sodium salt, also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a synthetic analogue of the natural signal molecule cyclic adenosine monophosphate. In this compound, one of the exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur. This modification makes Rp-cAMPS sodium salt a potent and selective inhibitor of cyclic adenosine monophosphate-dependent protein kinases, particularly protein kinase A .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Rp-cAMPS sodium salt involves the substitution of one of the exocyclic oxygen atoms in cyclic adenosine monophosphate with sulfur. This is typically achieved through a series of chemical reactions that include phosphorylation and sulfurization steps.

Industrial Production Methods: Industrial production of Rp-cAMPS sodium salt involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The compound is often crystallized as a sodium salt to enhance its stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions: Rp-cAMPS sodium salt primarily undergoes substitution reactions due to the presence of the sulfur atom in its structure. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .

Common Reagents and Conditions: The compound is typically used in aqueous solutions, and its reactions are often carried out under mild conditions to preserve its structural integrity. Common reagents include various buffers and salts that maintain the pH and ionic strength of the solution .

Major Products Formed: The primary product formed from reactions involving Rp-cAMPS sodium salt is the phosphorylated or sulfurized analogue of cyclic adenosine monophosphate. This product retains the inhibitory properties of the parent compound .

Applications De Recherche Scientifique

Rp-cAMPS sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mécanisme D'action

Rp-cAMPS sodium salt exerts its effects by competitively inhibiting cyclic adenosine monophosphate-dependent protein kinases, particularly protein kinase A. It binds to the regulatory subunits of protein kinase A, preventing the activation of the catalytic subunits and thereby inhibiting the phosphorylation of downstream targets . This inhibition disrupts the signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses .

Comparaison Avec Des Composés Similaires

Sp-cAMPS sodium salt: Another analogue of cyclic adenosine monophosphate, but with different stereochemistry, leading to distinct biological activities.

8-Bromo-cyclic adenosine monophosphate: A more lipophilic analogue of cyclic adenosine monophosphate that is often used to enhance membrane permeability.

Dibutyryl cyclic adenosine monophosphate: A derivative of cyclic adenosine monophosphate that is more resistant to degradation and is used in various biological assays.

Uniqueness: Rp-cAMPS sodium salt is unique due to its selective inhibition of protein kinase A and its resistance to hydrolysis by phosphodiesterases. This makes it a valuable tool for studying cyclic adenosine monophosphate signaling pathways and for developing potential therapeutic agents .

Propriétés

Formule moléculaire |

C10H12N5NaO5PS |

|---|---|

Poids moléculaire |

368.26 g/mol |

InChI |

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/t4-,6-,7-,10-,21?;/m1./s1 |

Clé InChI |

WNCFDTMESKMLPM-NVGWRVNNSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na] |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)

![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)

![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)